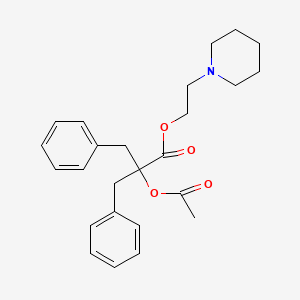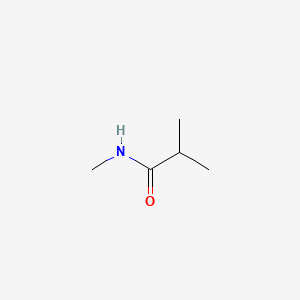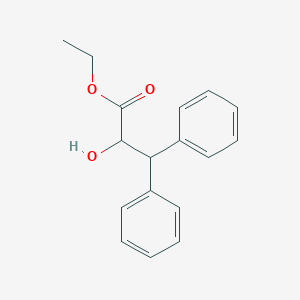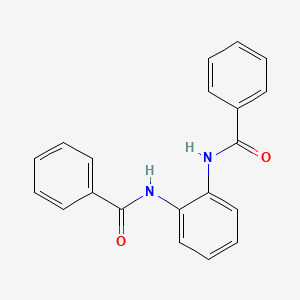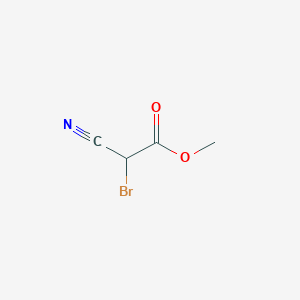
Methyl 2-bromo-2-cyanoacetate
Descripción general
Descripción
Methyl 2-bromo-2-cyanoacetate is an organic compound with the molecular formula C5H6BrNO2. It is a versatile intermediate used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of both a bromine atom and a cyano group attached to the same carbon atom, making it highly reactive and useful in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-2-cyanoacetate can be synthesized through several methods. One common approach involves the bromination of methyl cyanoacetate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The reaction is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to optimize the production rate and purity of the compound.
Types of Reactions:
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Condensation Reactions: The cyano group in this compound can participate in condensation reactions with carbonyl compounds, forming heterocyclic structures.
Reduction Reactions: The compound can be reduced to form methyl 2-amino-2-cyanoacetate using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide (NaOEt).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substituted cyanoacetates
- Heterocyclic compounds
- Amino derivatives
Aplicaciones Científicas De Investigación
Methyl 2-bromo-2-cyanoacetate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of enzyme inhibitors and other bioactive compounds.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The reactivity of methyl 2-bromo-2-cyanoacetate is primarily due to the electron-withdrawing effects of the cyano and ester groups, which make the carbon atom adjacent to the bromine highly electrophilic. This facilitates nucleophilic attack, leading to various substitution and condensation reactions. The compound’s mechanism of action in biological systems often involves the inhibition of specific enzymes or interaction with nucleophilic sites in biomolecules.
Comparación Con Compuestos Similares
Methyl 2-bromo-2-cyanoacetate can be compared with other similar compounds such as:
Methyl cyanoacetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-bromo-2-cyanoacetate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its reactivity and solubility.
Methyl 2-chloro-2-cyanoacetate: Contains a chlorine atom instead of bromine, leading to different reactivity patterns due to the difference in electronegativity and size between chlorine and bromine.
The uniqueness of this compound lies in its combination of a bromine atom and a cyano group, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Propiedades
IUPAC Name |
methyl 2-bromo-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c1-8-4(7)3(5)2-6/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPGZMIRSBUKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291499 | |
| Record name | methyl bromo(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31253-11-9 | |
| Record name | NSC75984 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl bromo(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1618435.png)


